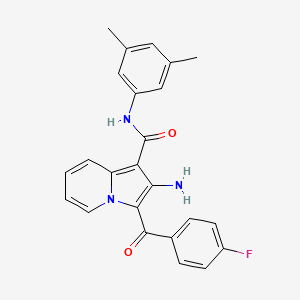

2-amino-N-(3,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(3,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O2/c1-14-11-15(2)13-18(12-14)27-24(30)20-19-5-3-4-10-28(19)22(21(20)26)23(29)16-6-8-17(25)9-7-16/h3-13H,26H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOGOZWKVJBSAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-(3,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure consists of an indolizine core substituted with an amino group, a dimethylphenyl moiety, and a fluorobenzoyl group. This complex arrangement of functional groups contributes to its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related indolizine derivatives can inhibit tumor cell proliferation in various cancer types, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

Indolizine derivatives have also been reported to possess antimicrobial properties. The introduction of halogen atoms, such as fluorine in this compound, may enhance its effectiveness against bacterial strains. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy.

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.

- Interaction with DNA : It could potentially intercalate into DNA or disrupt DNA replication processes.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may lead to cellular damage and apoptosis in cancer cells.

Case Studies

- Anticancer Activity : A study demonstrated that a closely related indolizine compound showed an IC50 value of 5 µM against breast cancer cell lines, indicating potent anticancer properties .

- Antimicrobial Testing : Another research effort found that derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 32 μg/mL to 64 μg/mL against various bacterial strains .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) | Notes |

|---|---|---|---|

| This compound | 5 | 32-64 | Potent against breast cancer and various bacteria |

| Similar Indolizine Derivative A | 10 | 64 | Moderate anticancer effects |

| Similar Indolizine Derivative B | 15 | 32 | Effective against specific bacterial strains |

Q & A

Q. What are the optimized synthetic routes and critical parameters for synthesizing 2-amino-N-(3,5-dimethylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide?

The synthesis involves multi-step reactions:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert atmospheres .

- Functionalization : Amino and carboxamide groups are introduced via nucleophilic substitution using coupling agents like EDCI/DCC .

- Substituent Introduction : Electrophilic aromatic substitution adds the 4-fluorobenzoyl and 3,5-dimethylphenyl groups.

Critical Parameters : - Reaction temperature (room temperature for cyclization, as in ) .

- Purification via column chromatography (hexane:ethyl acetate gradients) to isolate intermediates .

Q. Which analytical techniques are recommended for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.77 ppm for aromatic protons in DMSO-d₆) to confirm substituent positions .

- Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1712 cm⁻¹ for amide bonds) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z 327.2 [M+H]⁺ for analogous compounds) .

- Elemental Analysis : Validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. How should researchers design initial biological activity screening for this compound?

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC determination) and antioxidant capacity via DPPH/ABTS radical scavenging .

- Target-Specific Assays : Enzyme inhibition studies (e.g., kinase or protease assays) based on indolizine’s known interactions with enzymes/receptors .

- Controls : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and replicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for analogues of this compound?

- Substituent Variation : Synthesize derivatives with halogens (e.g., 4-bromobenzoyl vs. 4-fluorobenzoyl) and assess biological activity shifts (e.g., shows substituents alter antibacterial efficacy) .

- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical groups (e.g., the indolizine core and carboxamide) for target binding .

- Data Correlation : Compare logP values (e.g., via HPLC) with bioactivity to evaluate hydrophobicity’s role .

Q. How should contradictory data in biological or chemical studies be addressed?

- Purity Verification : Re-analyze compounds via HPLC or NMR to rule out impurities .

- Experimental Repetition : Replicate assays under standardized conditions (e.g., pH, temperature) .

- Mechanistic Clarification : Use isothermal titration calorimetry (ITC) to validate binding affinities if enzyme inhibition results conflict .

Q. What advanced methodologies are suitable for elucidating the compound’s mechanism of action?

- Surface Plasmon Resonance (SPR) : Quantify real-time interactions with protein targets (e.g., kinases) .

- X-ray Crystallography : Resolve 3D structures of compound-target complexes to identify binding motifs .

- Transcriptomic/Proteomic Profiling : Assess downstream gene/protein expression changes in treated cell lines .

Q. How can the compound’s stability and degradation profile be evaluated under experimental conditions?

- Forced Degradation Studies : Expose to heat, light, and humidity, then monitor degradation via HPLC .

- pH Stability Tests : Incubate in buffers (pH 1–12) and quantify intact compound using UV-spectroscopy .

- Metabolic Stability : Use liver microsomes to predict in vivo half-life .

Q. What strategies are recommended for scaling up synthesis without compromising yield?

- Flow Chemistry : Optimize continuous synthesis for indolizine core formation to improve reproducibility .

- Catalyst Screening : Test alternatives to Pd/Cu (e.g., Fe-based catalysts) for greener large-scale reactions .

- In-Process Monitoring : Use PAT (Process Analytical Technology) tools like FT-IR for real-time reaction tracking .

Q. How can the compound’s potential in drug development be advanced beyond preliminary findings?

- ADME-Tox Profiling : Assess absorption, distribution, and toxicity in rodent models .

- Formulation Studies : Develop nanoencapsulation or prodrug strategies to enhance bioavailability .

- Synergistic Studies : Test combinations with existing drugs (e.g., antibiotics) to identify additive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.